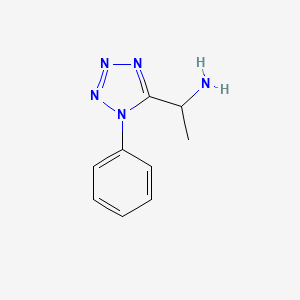

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine

説明

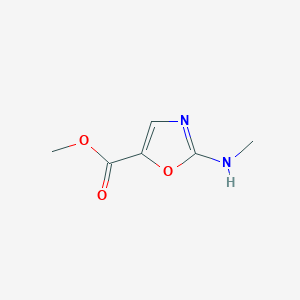

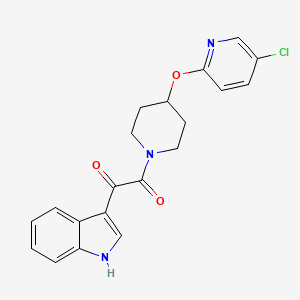

1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine, also known as MPAA, is a chemical compound that has attracted significant attention in scientific research due to its potential biological and pharmacological activities. MPAA belongs to the pyrazole class of compounds and has a molecular formula of C16H14N2.

科学的研究の応用

Chemical Analysis and Synthesis

XRD and DFT Studies : Pyrazole derivatives, including compounds structurally related to 1-(2-methylphenyl)-3-phenyl-1H-pyrazol-5-amine, have been studied using X-ray diffraction and density functional theory (DFT). These studies focus on understanding the impact of intramolecular hydrogen bonding on the reductive cyclization process, which is crucial for synthesizing pyrazolo[3,4-b]quinoxalines (Szlachcic et al., 2020).

Synthesis of Heterocyclic Ketene Aminals : Efficient one-pot, three-component synthesis methods for 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals have been developed. These methods are environmentally friendly, highly efficient, and suitable for large-scale synthesis, indicating the potential of pyrazole derivatives in drug discovery (Yu et al., 2013).

Catalysis and Organic Chemistry Applications

Palladium-Catalyzed Asymmetric Amination : Palladium complexes containing pyrazole ligands have been used for asymmetric allylic amination, achieving high enantioselectivity. The study highlights the steric control of allyl configuration and site-selective nucleophilic attack, demonstrating the utility of pyrazole derivatives in complex organic synthesis (Togni et al., 1996).

Corrosion Inhibition : Bipyrazole compounds, closely related to the chemical structure of interest, have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds act as efficient inhibitors, providing insights into the applications of pyrazole derivatives in materials science (Chetouani et al., 2005).

Spectroscopic and Crystallographic Analysis

Spectroscopic Studies : Pyrazolone derivatives have been synthesized and characterized using various spectroscopic methods. These studies provide insight into the dyeing properties and potential biological applications of these compounds (Bagdatli & Ocal, 2012).

Crystallographic Investigations : Schiff base ligands derived from pyrazolone compounds have been characterized using X-ray crystallography. These investigations contribute to understanding the molecular geometries and tautomeric equilibria, which are essential for applications in medicinal chemistry (Hayvalı et al., 2010).

Biological Activity

Antitumor and Anti-infective Agents : Pyrazole derivatives have been synthesized and evaluated for their antitumor, antifungal, and antibacterial activities. These studies indicate the potential of pyrazole compounds in developing new therapeutic agents (Titi et al., 2020).

Catalysis in Polymerization : Zinc carboxylate complexes derived from pyrazolyl compounds have been used as catalysts for copolymerizing CO2 and cyclohexene oxide, demonstrating applications in green chemistry and material science (Matiwane et al., 2020).

特性

IUPAC Name |

2-(2-methylphenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-5-6-10-15(12)19-16(17)11-14(18-19)13-8-3-2-4-9-13/h2-11H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFBWMHWCNBAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)

![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2739059.png)

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)